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N-(4-(1H-pyrazol-1-

yl)cyclohexyl)pivalamide

CAS No.: 2097902-91-3

Cat. No.: B2929710

Get Quote

Executive Summary
Pyrazolyl-cyclohexyl pivalamides represent a specialized scaffold often encountered in the

development of kinase inhibitors (e.g., JNK, p38 MAPK) and cannabinoid receptor antagonists.

Their structural complexity—combining an aromatic nitrogen heterocycle (pyrazole), an

aliphatic ring (cyclohexyl), and a bulky steric blocker (pivalamide)—creates a unique mass

spectral fingerprint.

This guide compares the fragmentation behavior of these pivalamides against acetamide

analogs and phenyl-substituted variants. The core differentiator is the stability of the pivaloyl

cation (m/z 85) and the tert-butyl cation (m/z 57), which serve as diagnostic anchors for

structural verification, unlike the labile acetyl group in acetamides.

Technical Deep Dive: Fragmentation Mechanics
The Pivalamide "Anchor" Effect
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In ESI-MS/MS (positive mode), the protonated molecular ion

typically localizes the charge on the amide oxygen or the pyrazole nitrogen.

Pivalamide (Piv): The bulky tert-butyl group prevents the classic McLafferty rearrangement

due to the lack of

-hydrogens. Instead, it undergoes a facile

-cleavage.

Pathway: Cleavage of the amide C-N bond generates the acylium ion [C4H9CO]+ (m/z 85).

Subsequent loss of CO yields the stable tert-butyl cation [C4H9]+ (m/z 57).

Comparison: Acetamide analogs fragment to form the acetyl cation (m/z 43), which is often

obscured by low-mass background noise. The m/z 85/57 doublet is a high-confidence

signature for pivalamides.

Cyclohexyl Ring Disintegration
Unlike aromatic phenyl rings, the cyclohexyl moiety undergoes Retro-Diels-Alder (RDA) type

fragmentations and ring contractions.

Diagnostic Loss: Neutral loss of cyclohexene (82 Da) or propene (42 Da) from the cyclohexyl

ring is observed, often driven by a remote charge site on the pyrazole.

Differentiation: If the scaffold were a phenyl pivalamide, the ring would remain intact,

showing only substituent losses.

Pyrazole Ring Cleavage
The pyrazole ring is remarkably stable but will fragment under high collision energies (CID).

Pathway: Loss of N2 (28 Da) or HCN (27 Da).

Isomer Differentiation: In 1,5-substituted pyrazoles, steric strain often facilitates the loss of

the N1-substituent (the cyclohexyl group) more readily than in 1,3-isomers.

Experimental Protocol: Optimized MS Parameters
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To reproduce the fragmentation patterns described, use the following self-validating protocol.

Phase 1: Sample Preparation
Solvent: Dissolve 0.1 mg of analyte in MeOH:H2O (50:50) + 0.1% Formic Acid. Avoid

acetonitrile if analyzing low-mass ions to prevent solvent adduct interference.

Concentration: Final infusion concentration: 1 µg/mL.

Phase 2: Instrument Configuration (ESI-Q-TOF/Orbitrap)
Ionization: ESI Positive Mode (+).

Capillary Voltage: 3.5 kV (Ensure stable Taylor cone).

Cone Voltage: 30 V (High enough to decluster, low enough to preserve

).

Collision Energy (CE) Ramp:

Low (10-20 eV): To observe the intact Pivaloyl cation (m/z 85).

High (40-60 eV): To force pyrazole ring opening and cyclohexyl RDA fragmentation.

Phase 3: Validation Criteria
Pass: Observation of

and base peak m/z 85 or 57.

Fail: Absence of m/z 57 indicates potential hydrolysis to the free amine or mis-synthesis

(e.g., linear amide formation).

Comparative Data Analysis
The following table contrasts the fragmentation of a Pyrazolyl-Cyclohexyl Pivalamide against its

Acetamide analog.
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Feature
Pyrazolyl-
Cyclohexyl
Pivalamide

Pyrazolyl-
Cyclohexyl
Acetamide

Mechanistic Insight

Diagnostic Acylium

Ion
m/z 85 (Dominant) m/z 43 (Weak/Noisy)

The t-butyl group

stabilizes the acylium

ion via

hyperconjugation/indu

ctive effects.

Alkyl Carbocation m/z 57 (t-Butyl)
m/z 15 (Methyl) -

Rarely seen

m/z 57 is a "smoking

gun" for pivaloyl

groups.

Neutral Loss (Amide)
Loss of 101 Da

(Pivalamide)

Loss of 59 Da

(Acetamide)

Cleavage of the C-N

bond to generate the

pyrazolyl-cyclohexyl

amine cation.

Ring Fragmentation
Cyclohexene loss (-82

Da)

Cyclohexene loss (-82

Da)

Cyclohexyl

fragmentation is

independent of the

amide tail.

Low Mass Noise
Clean spectrum > m/z

50

High noise near m/z

43

Pivalamides offer

superior signal-to-

noise for the

diagnostic headgroup.

Visualization: Fragmentation Pathway[1]
The following diagram illustrates the stepwise fragmentation of a generic N-cyclohexyl-N-

(pyrazol-5-yl) pivalamide.
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Caption: Stepwise CID fragmentation pathway of Pyrazolyl-Cyclohexyl Pivalamides. The red

node (m/z 85) and yellow node (m/z 57) represent the diagnostic pivalamide signature.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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